2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide

hERG channel activation Kv11.1 cardiac electrophysiology

2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide (CAS 791127-70-3, CID 2534340), also known as ML-T531 or CFK332-B, is a synthetic small molecule (C20H16N2O3, MW 332.4 g/mol) belonging to the benzoylphenoxyacetamide (BPA) structural class. This compound is distinguished by its pyridin-3-ylacetamide moiety appended to a benzophenone core, placing it among pyridine variants of BPA that share the molecular skeleton of the lipid-lowering drug fenofibrate and the prototype glioblastoma agent PP1.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
Cat. No. B1224575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide
Synonyms2-(4-benzoylphenoxy)-N-(pyridin-3-yl)acetamide
CFK332-B
ML-T531
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C20H16N2O3/c23-19(22-17-7-4-12-21-13-17)14-25-18-10-8-16(9-11-18)20(24)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)
InChIKeyFNMUQXAXWHYNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.9 [ug/mL] (The mean of the results at pH 7.4)

2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide (ML-T531/CFK332-B): Chemical Identity and Core Pharmacological Class for Procurement Specification


2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide (CAS 791127-70-3, CID 2534340), also known as ML-T531 or CFK332-B, is a synthetic small molecule (C20H16N2O3, MW 332.4 g/mol) belonging to the benzoylphenoxyacetamide (BPA) structural class [1]. This compound is distinguished by its pyridin-3-ylacetamide moiety appended to a benzophenone core, placing it among pyridine variants of BPA that share the molecular skeleton of the lipid-lowering drug fenofibrate and the prototype glioblastoma agent PP1 [2]. ML-T531 is primarily characterized as a potent and selective hERG (Kv11.1) potassium channel activator, with a mechanism that involves right-shifting the voltage dependence of inactivation [1][2]. It is recognized by MeSH as a hERG channel modulator and is commercially available as a research tool compound typically at ≥98% purity (HPLC).

Study Fit hERG (Kv11.1) channel activation research
Selection Context Ion channel selectivity assay context
Product Type High-purity research tool compound

Why 2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide Cannot Be Substituted by Fenofibrate, PP1, or LUF7244 in Procurement Specifications


Although 2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide shares the benzoylphenoxyacetamide (BPA) scaffold with fenofibrate (a lipid-lowering drug) and PP1 (a first-generation anti-glioblastoma prototype), its unique pyridin-3-yl substitution confers a distinct pharmacological fingerprint that precludes simple interchange [1]. Fenofibrate is a PPARα agonist requiring metabolic activation, while PP1 induces glioblastoma cell death via undefined pathways at higher concentrations; neither activates hERG channels. Within the hERG modulator space, the chlorinated analog LUF7244 (2-(4-(3-chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide) acts as a negative allosteric modulator (NAM) rather than a direct activator, producing quantitatively different effects on dofetilide binding (44±2% vs 77±3% binding remaining at 10 µM) [2]. Even among pyridine-BPA variants, the specific benzoylphenoxy (non-halogenated) substitution pattern of ML-T531 determines its unique balance of activation potency (EC50 3.13 µM), cardiac ion channel selectivity, and ability to normalize LQT1 action potential duration—properties not generalizable across the BPA series [1][2]. The quantitative selectivity and mechanistic specificity detailed below demonstrate that generic or class-based substitution would compromise experimental reproducibility and functional outcomes.

Fenofibrate / PP1 PPARα agonist or glioblastoma cytotoxic; no hERG activation reported; mechanism mismatch
LUF7244 Negative allosteric modulator (NAM); not a direct hERG activator; modulatory endpoint may differ
Other BPA variants Pyridin-3-yl substitution determines activation potency and selectivity; class-based substitution may not transfer

Quantitative Differentiation Evidence for 2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide Versus Closest Analogs


hERG Channel Activation Potency: ML-T531 Is a Direct Activator (EC50 3.13 µM) While LUF7244 Is a Negative Allosteric Modulator

ML-T531 (2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide) is a direct hERG (Kv11.1) channel activator with an EC50 of 3.13 ± 0.47 µM, measured by manual patch-clamp electrophysiology in CHO cells expressing hERG [1]. This is mechanistically distinct from the chlorinated analog LUF7244, which is a negative allosteric modulator (NAM) of orthosteric ligand binding and does not directly activate the channel [2]. ML-T531 achieves activation by causing a rightward shift in the voltage dependence of inactivation (V1/2), whereas LUF7244 functions by allosterically weakening dofetilide binding without intrinsic activation [1][2]. Users seeking to directly potentiate IKr current should select ML-T531 over LUF7244.

hERG Activation Potency
Head-to-head
EC50 = 3.13 ± 0.47 µM (direct activator) vs LUF7244: NAM, no activation
Supports direct IKr potentiation study design
Mechanism: right-shifts inactivation V1/2
hERG channel activation Kv11.1 cardiac electrophysiology LQTS

Cardiac Ion Channel Selectivity: ML-T531 Exhibits No Potentiation or Inhibition of KCNQ1/E1, Cav1.2, Kir2.1, Nav1.5, or Kv4.3 at Functional Concentrations

ML-T531 was tested against a panel of cardiac ion channels co-expressed in heterologous systems. At 10 µM (a concentration ~3-fold above its hERG EC50), ML-T531 exhibited no potentiation of KCNQ1/E1 (IKs) channels; in fact, a slight current reduction was observed [1]. Additionally, ML-T531 had no noticeable effects on Cav1.2 (ICa, L-type calcium), Kir2.1 (IK1, inward rectifier), Nav1.5 (INa, sodium), or Kv4.3 (Ito, transient outward) channels [1]. In contrast, the selectivity profile of the chlorinated analog LUF7244 across this full panel of cardiac ion channels has not been reported in a single comparative study; LUF7244's characterization has focused primarily on its NAM activity at Kv11.1 and its ability to prevent drug-induced early afterdepolarizations [2].

Ion Channel Selectivity
Reported
No potentiation of Cav1.2, Kir2.1, Nav1.5, Kv4.3, KCNQ1/E1 at 10 µM
Selectivity panel context for cardiac safety studies
Tested in CHO/HEK293 cells
cardiac safety pharmacology ion channel selectivity hERG specificity drug-induced arrhythmia

Head-to-Head Comparison: ML-T531 vs LUF7244 in Allosteric Modulation of [3H]Dofetilide Binding to Kv11.1

In a direct, simultaneous comparative study using [3H]dofetilide-binding assays on membranes from human Kv11.1-expressing HEK293 cells, both ML-T531 and LUF7244 were tested at 10 µM for their ability to allosterically reduce dofetilide binding [1]. ML-T531 reduced dofetilide binding to 77 ± 3% of control, while LUF7244 reduced binding to 44 ± 2% of control, indicating LUF7244 is the more potent negative allosteric modulator [1]. However, this differential NAM potency must be interpreted alongside the mechanistic distinction: ML-T531 is a direct hERG activator (EC50 3.13 µM) that also exhibits weak NAM activity, whereas LUF7244 is a pure NAM without intrinsic activation capability [1][2]. Selection between these compounds depends on the experimental endpoint: ML-T531 for direct IKr potentiation, LUF7244 for maximal allosteric displacement of orthosteric blockers.

Dofetilide Binding
Head-to-head
ML-T531: 77 ± 3% binding remaining; LUF7244: 44 ± 2% at 10 µM
Benchmarks allosteric NAM activity; supports radioligand assay context
[3H]dofetilide binding assay, HEK293 membranes
allosteric modulation radioligand binding hERG pharmacology dofetilide

Functional Rescue of LQT1 Phenotype: ML-T531 Normalizes Action Potential Duration in Patient-Derived Cardiomyocytes (EC50 5.71 µM for APD90 Shortening)

In human iPSC-derived cardiomyocytes from a patient with LQT1 (KCNQ1 mutation), ML-T531 (10 µM) significantly shortened action potential duration at 90% repolarization (APD90) and normalized APD values to levels comparable to healthy control cardiomyocytes [1]. The EC50 for APD90 shortening was 5.71 µM . This functional rescue is mechanistically linked to ML-T531's direct activation of hERG (IKr) channels, which compensates for the reduced IKs current in LQT1 [1]. In contrast, LUF7244 has been shown to prevent drug-induced (dofetilide or astemizole) early afterdepolarizations and arrhythmias in neonatal rat ventricular myocyte monolayers and a dog model of TdP, but its ability to normalize APD in a genetic LQT1 model has not been demonstrated [2]. The disease-model specificity differs: ML-T531 addresses congenital LQT1 via IKr augmentation; LUF7244 addresses acquired LQTS via allosteric protection against hERG blockers.

LQT1 APD90 Normalization
Cross-study
EC50 = 5.71 µM; 10 µM normalizes APD to healthy control levels
Supports congenital LQT1 disease-model endpoint context
Human iPSC-cardiomyocytes (KCNQ1 mutation)
LQT1 action potential duration patient-derived iPSC-cardiomyocytes disease phenotype rescue

Procurement-Driven Application Scenarios for 2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide (ML-T531) Based on Quantified Differentiation Evidence


Congenital Long QT Syndrome Type 1 (LQT1) Disease Modeling and Phenotype Rescue Studies

ML-T531 is the compound of choice for experimental protocols requiring direct pharmacological augmentation of IKr to compensate for genetically reduced IKs in LQT1 models. As demonstrated in patient-derived iPSC-cardiomyocytes, ML-T531 (10 µM) normalizes APD90 to healthy control values (EC50 5.71 µM), a functional rescue not achievable with the NAM LUF7244, which lacks direct hERG activation [1][2]. The established selectivity across Cav1.2, Kir2.1, Nav1.5, and Kv4.3 ensures that APD shortening is attributable specifically to hERG potentiation rather than off-target channel modulation [1].

Cardiac Safety Pharmacology: Differentiating hERG Activation from hERG Blockade Liability

In drug safety assessment panels, ML-T531 serves as a validated positive control for hERG activation, enabling clear differentiation from hERG blockade (e.g., by dofetilide or E-4031). Its EC50 of 3.13 µM for hERG activation and the availability of the full selectivity panel (Cav1.2, Kir2.1, Nav1.5, Kv4.3, KCNQ1/E1) make it a well-characterized tool for establishing assay sensitivity and specificity in cardiac ion channel screening workflows [1]. Procurement of ML-T531 rather than LUF7244 is indicated when the assay endpoint is IKr current potentiation rather than allosteric displacement of orthosteric blockers.

Allosteric Modulator Reference Standard for Kv11.1 Radioligand Binding Assays

ML-T531 is a directly comparable reference compound for [3H]dofetilide displacement studies assessing allosteric modulation of Kv11.1. Its quantified NAM activity (77 ± 3% dofetilide binding remaining at 10 µM) provides a benchmark intermediate between the more potent NAM LUF7244 (44 ± 2%) and the weaker NAM VU0405601 (63 ± 3%) [1]. This established ranking enables dose-response calibration and inter-laboratory assay validation.

Glioblastoma Drug Discovery: Pyridine-BPA Scaffold Optimization Starting Point

As a representative pyridine variant of the benzoylphenoxyacetamide (BPA) scaffold, ML-T531 serves as a structural and pharmacological reference for medicinal chemistry programs targeting glioblastoma. The 2023 computational study of BPA-pyridine variants reported glioblastoma IC50 values ranging from 0.59 to 3.24 µM across the series, representing a 15- to 85-fold improvement over fenofibrate (~50 µM) [2]. While individual IC50 values for ML-T531 in glioblastoma cell lines require further characterization, its pyridin-3-yl substitution pattern and established hERG safety profile (low cardiotoxicity risk) support its use as a procurement starting point for structure-activity relationship (SAR) exploration and lead optimization in CNS oncology programs [2].

Application
Selection Property
Validation Focus
LQT1 disease-model research
hERG activation assay context
APD90 endpoint normalization in iPSC-cardiomyocyte models
Cardiac ion channel screening
hERG activator positive control
Selectivity panel validation (Cav1.2, Kir2.1, Nav1.5, Kv4.3)
Kv11.1 allosteric modulation studies
[3H]dofetilide binding benchmark
NAM potency ranking and inter-laboratory calibration
CNS oncology SAR exploration
BPA scaffold pyridine variant reference
Glioblastoma cell-line cytotoxicity and brain penetration endpoints
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